Cas no 2189498-82-4 (2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide)

2-(3-Fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a fluorinated aromatic compound featuring a pyrimidine-methyl substituent, offering potential utility in pharmaceutical and agrochemical research. Its structure combines a phenoxypropanamide backbone with a fluorophenyl group, enhancing electronic and steric properties for targeted interactions. The 6-methylpyrimidin-4-yl moiety may contribute to binding affinity in biological systems, while the fluorophenoxy group could improve metabolic stability. This compound is suited for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Purity and precise characterization ensure reproducibility in research settings.
2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide structure
2189498-82-4 structure
Product Name:2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
CAS No:2189498-82-4
MF:C15H16FN3O2
MW:289.304846763611
CID:5340664
Update Time:2025-06-29

2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide
    • 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
    • Inchi: 1S/C15H16FN3O2/c1-10-6-13(19-9-18-10)8-17-15(20)11(2)21-14-5-3-4-12(16)7-14/h3-7,9,11H,8H2,1-2H3,(H,17,20)
    • InChI Key: MVUVALLFHMCRCN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OC(C)C(NCC1C=C(C)N=CN=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 343
  • XLogP3: 2
  • Topological Polar Surface Area: 64.099

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Additional information on 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide

Professional Introduction to Compound with CAS No. 2189498-82-4 and Product Name: 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide

The compound identified by the CAS number 2189498-82-4 and the product name 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 3-fluorophenoxy group and a 6-methylpyrimidin-4-yl moiety in its molecular structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

Recent research in the domain of small-molecule drug discovery has highlighted the importance of fluorinated aromatic rings in enhancing the pharmacological properties of compounds. The 3-fluorophenoxy substituent, in particular, is known for its ability to modulate metabolic stability, binding affinity, and selectivity. This feature has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents. The incorporation of this group into the molecular scaffold of 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide likely contributes to its efficacy by improving its interaction with biological receptors.

Furthermore, the 6-methylpyrimidin-4-yl moiety is another critical component of this compound that warrants detailed investigation. Pyrimidine derivatives are well-documented for their role in various therapeutic areas, including antiviral and anticancer treatments. The methyl substitution at the 6-position of the pyrimidine ring is particularly noteworthy, as it can influence electronic properties and binding interactions. This structural feature may enhance the compound's ability to penetrate biological membranes and exert its pharmacological effects more efficiently.

The amide linkage in 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide serves as a crucial pharmacophoric element, facilitating hydrogen bonding interactions with biological targets. Amide groups are frequently found in bioactive molecules due to their versatility in forming stable hydrogen bonds, which are essential for achieving high affinity and selectivity. The specific arrangement of atoms around the amide bond in this compound may contribute to its unique pharmacological profile.

Current research trends indicate that hybrid molecules combining different pharmacophoric elements are becoming increasingly important in drug discovery. The combination of a 3-fluorophenoxy group with a 6-methylpyrimidin-4-yl moiety in 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide exemplifies this trend. Such hybrid structures often exhibit enhanced binding affinity and reduced toxicity compared to single-target compounds. This dual functionality may make the compound a valuable tool for developing novel therapeutic agents with improved efficacy and safety profiles.

In vitro studies have begun to elucidate the mechanism of action of 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide, revealing its potential as an inhibitor of specific enzymatic pathways relevant to various diseases. The interaction between this compound and its target proteins appears to be mediated by multiple non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are critical for achieving high binding affinity and specificity.

The synthesis of 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful regioselective functionalization and protection-deprotection strategies to achieve the desired molecular architecture. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework of this compound efficiently.

Future research directions for this compound include exploring its potential in preclinical studies and clinical trials. Preliminary data suggest that it may exhibit therapeutic activity against several diseases, including cancer and inflammatory disorders. Further investigation into its pharmacokinetic properties will be essential to determine its bioavailability, distribution, metabolism, excretion, and toxicity (BDMET) profile.

The development of novel pharmaceutical agents relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the binding affinity and interaction modes of small molecules with biological targets. Computational studies on 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide have provided valuable insights into its potential pharmacological activity and have guided the optimization process towards higher efficacy.

In conclusion, 2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide (CAS No. 2189498-82-4) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features, including the presence of a 3-fluorophenoxy group and a 6-methylpyrimidin-4-yl moiety, make it an attractive molecule for drug discovery efforts aimed at addressing unmet medical needs. Continued research into its pharmacological properties will likely lead to significant advancements in therapeutic interventions across multiple disease areas.

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